Paliperidone N-Oxide

描述

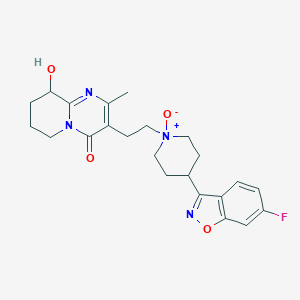

Paliperidone N-Oxide (CAS: 761460-08-6) is a derivative of paliperidone, a second-generation antipsychotic and the active metabolite of risperidone . Structurally, it is characterized by the addition of an N-oxide group to the piperidine ring of paliperidone. Its molecular formula is C₂₃H₂₇FN₄O₄, with a molecular weight of 442.48 g/mol . The compound is primarily recognized as a pharmaceutical impurity or metabolite of paliperidone and its prodrug, paliperidone palmitate . Key physicochemical properties include a melting point of 160–162°C (dec.) and solubility in hot methanol . While paliperidone itself acts as a dopamine D₂ and serotonin 5-HT₂A receptor antagonist , the pharmacological activity of this compound remains poorly characterized in existing literature.

准备方法

Synthetic Pathways and Process Optimization

N-Oxide Formation During Paliperidone Synthesis

Paliperidone N-oxide arises as a byproduct during the alkylation step of paliperidone synthesis. The primary route involves the reaction of 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one with 6-fluoro-3-piperidin-4-yl-1,2-benzisoxazole in the presence of a halogen exchange catalyst (e.g., potassium iodide) and an organic base (e.g., diisopropylethylamine) . The use of methanol as a solvent at elevated temperatures (60–65°C) accelerates N-oxide formation due to oxidative side reactions, particularly under basic conditions .

Key Reaction Parameters:

| Parameter | Optimal Range | Impact on N-Oxide Formation |

|---|---|---|

| Temperature | 60–65°C | Higher temperatures increase oxidation rates |

| Solvent | Methanol | Polar protic solvents favor nucleophilic oxidation |

| Catalyst Concentration | 0.5–1.0 eq KI | Excess iodide ions promote SN2 pathways |

| Base | Diisopropylethylamine | Strong bases deprotonate intermediates, accelerating oxidation |

Purification Strategies to Minimize N-Oxide Impurities

The patent WO2010089643A1 details a co-solvent crystallization method using n-pentanol-water mixtures (85:15 to 90:10 v/v) to reduce N-oxide levels below 0.1% . This process exploits the differential solubility of paliperidone and its N-oxide in alcohol-water systems, with the N-oxide exhibiting higher polarity and lower solubility in n-pentanol-rich phases.

Example Purification Workflow:

-

Crude Dissolution: 120 g crude paliperidone is dissolved in 2.04 L n-pentanol and 360 mL water at 75°C.

-

Crystallization: Slow cooling to 0°C precipitates paliperidone, while N-oxide remains in the mother liquor.

-

Washing: The precipitate is washed with cold n-pentanol-water (90:10) to remove residual N-oxide.

-

Yield: 75–80 g paliperidone with 99.7–99.8% HPLC purity and ≤0.1% N-oxide .

Analytical Methods for N-Oxide Detection and Quantification

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC method separates paliperidone from its N-oxide and other structurally related impurities (e.g., risperidone, 9-hydroxyrisperidone) using a C18 column and gradient elution with acetonitrile-phosphate buffer (pH 3.0) . Critical validation parameters include:

Method Performance Metrics:

| Parameter | N-Oxide Specific Data |

|---|---|

| Linearity (r²) | >0.999 (5–150% range) |

| LOD | 0.004% (32 S/N ratio) |

| LOQ | 0.012% (98 S/N ratio) |

| Accuracy (Recovery) | 91–112% (LOQ to 150%) |

| Precision (%RSD) | <2.0% (intra-day and inter-day) |

This method ensures precise quantification of N-oxide at levels as low as 0.004%, meeting ICH Q2A guidelines for impurity profiling .

Structural Characterization

This compound’s identity is confirmed via:

-

High-Resolution Mass Spectrometry (HRMS): Observed m/z 680.4313 ([M+H]⁺), matching the molecular formula C₃₉H₅₇FN₄O₅ .

-

Nuclear Magnetic Resonance (NMR): Distinct upfield shifts for the piperidinyl N-oxide proton (δ 3.2–3.5 ppm) compared to paliperidone (δ 2.8–3.1 ppm) .

Industrial-Scale Challenges and Mitigation Strategies

Oxidative Byproduct Control

N-oxide formation is exacerbated by:

-

Residual oxidizing agents (e.g., peroxides in solvents).

-

Prolonged reaction times at high temperatures.

-

Trace metal contaminants (e.g., Fe³⁺, Cu²⁺) catalyzing autoxidation.

Mitigation Approaches:

-

Inert Atmosphere: Conducting reactions under nitrogen or argon to limit oxygen exposure.

-

Chelating Agents: Adding EDTA (0.1–0.5% w/w) to sequester metal ions.

-

Process Analytical Technology (PAT): Real-time HPLC monitoring to terminate reactions before N-oxide exceeds 0.1% .

Regulatory and Quality Considerations

The European Pharmacopoeia mandates N-oxide levels ≤0.15% in paliperidone active pharmaceutical ingredients (APIs). Batch rejection occurs if:

Emerging Research and Alternative Synthesis Routes

Recent studies explore enzymatic oxidation using cytochrome P450 mimics to produce N-oxide under mild conditions (pH 7.0, 25°C), though yields remain suboptimal (<40%) . Computational modeling predicts that modifying the piperidinyl ring’s electron density could reduce unintended oxidation, but experimental validation is pending .

化学反应分析

反应类型

NND-502 经历各种化学反应,包括:

氧化: NND-502 可以被氧化形成亚砜和砜。

还原: NND-502 的还原会导致硫醇衍生物的形成。

常见试剂和条件

氧化: 常见的氧化剂包括过氧化氢和过酸。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

主要形成的产物

氧化: 亚砜和砜。

还原: 硫醇衍生物。

取代: 各种取代的咪唑衍生物

科学研究应用

Pharmacological Properties

Paliperidone N-Oxide acts primarily as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor antagonist. These actions contribute to its efficacy in managing symptoms of schizophrenia, including psychosis and mood disturbances. The compound's pharmacokinetics allows for prolonged therapeutic effects, making it suitable for long-acting formulations.

Key Properties:

- Molecular Formula: C39H57FN4O5

- Molecular Weight: 680.89 g/mol

- CAS Number: 1404053-60-6

Treatment of Schizophrenia

This compound has been shown to effectively manage schizophrenia symptoms, particularly when formulated in long-acting injectable forms. Studies indicate that it provides stable plasma levels, reducing fluctuations associated with oral medications, which is beneficial for patient adherence to treatment regimens .

Neuroprotective Effects

Research has demonstrated that paliperidone may exert neuroprotective effects through its influence on oxidative stress parameters in the brain. A study indicated that paliperidone administration resulted in decreased activity of enzymes associated with oxidative stress, suggesting potential benefits in protecting neuronal integrity during schizophrenia treatment .

Nanoparticle Delivery Systems

Recent studies have explored the use of this compound in advanced drug delivery systems, such as chitosan-coated cubosomal nanoparticles designed for nose-to-brain delivery. This method enhances the bioavailability of paliperidone by facilitating direct transport across the blood-brain barrier, leading to improved therapeutic outcomes .

| Formulation Type | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Permeability Coefficient (cm/s) |

|---|---|---|---|---|

| Chitosan-coated Cubosomes | 305.7 ± 22.54 | 99.7 ± 0.1 | 70 |

Long-Acting Injectable Formulations

This compound has also been incorporated into polycaprolactone nanoparticles for long-acting injectable formulations. These formulations aim to provide sustained release and improved patient compliance by reducing the frequency of injections required .

Case Studies and Clinical Insights

Several clinical studies have evaluated the efficacy and safety of paliperidone formulations, including those containing this compound:

- A study demonstrated that patients receiving long-acting injectable paliperidone reported fewer relapses compared to those on oral formulations, highlighting the importance of formulation in treatment adherence .

- Another investigation focused on the neuroprotective role of paliperidone in reducing oxidative stress markers, emphasizing its dual role as an antipsychotic and a potential neuroprotective agent .

作用机制

NND-502 通过抑制甾醇 14-α-脱甲基酶发挥其抗真菌作用,该酶参与麦角甾醇的生物合成,麦角甾醇是真菌细胞膜的重要组成部分。 该酶的抑制导致麦角甾醇的耗竭和有毒甾醇中间体的积累,从而导致真菌细胞死亡 . 与拉诺康唑和联苯苄唑相比,NND-502 在抑制麦角甾醇生物合成方面更有效 .

相似化合物的比较

Structural Comparison with Other N-Oxides

Paliperidone N-Oxide belongs to a class of N-oxide derivatives of antipsychotics. Below is a structural and molecular comparison with related compounds:

Key Observations :

- Unlike this compound, quetiapine N-oxide and olanzapine N-oxide are well-documented metabolites with varying receptor affinities .

Pharmacokinetic Comparison

Paliperidone vs. This compound

Paliperidone :

- This compound: No human PK studies identified; however, paliperidone palmitate N-oxide (CAS: 1404053-60-6), a related metabolite, has a molecular weight of 680.89 g/mol . Its larger size suggests reduced CNS penetration compared to paliperidone.

Comparison with Sorafenib N-Oxide

A study on sorafenib and its N-oxide metabolite () provides a model for PK contrasts:

| Parameter | Sorafenib (Parent) | Sorafenib N-Oxide |

|---|---|---|

| Plasma AUC (µg·h/mL) | 32.1 | 3.05 |

| Brain AUC (µg·h/mL) | 0.77 | 0.38 |

| Brain-to-Plasma Ratio (Kp) | 0.024 | 0.125 |

Implications for this compound :

- N-Oxide metabolites may exhibit lower plasma exposure but higher brain uptake efficiency (e.g., sorafenib N-oxide’s Kp = 0.125 vs. parent’s 0.024) . Similar trends could exist for this compound, though empirical data are lacking.

Pharmacological Activity

Paliperidone :

- This compound: No direct receptor affinity data available. However, iloperidone, a structurally related antipsychotic, has 3-fold higher σ1R affinity than paliperidone (Ki = 12 nM vs. 36 nM) . The N-oxide modification may further reduce receptor binding.

Role as an Impurity

This compound is classified as a process-related impurity in paliperidone formulations . Its significance compared to other impurities:

Regulatory Perspective :

- The European Pharmacopoeia specifies limits for paliperidone impurities (<0.15% for unknown impurities) .

生物活性

Paliperidone N-Oxide (PPi-NO) is a metabolite of the atypical antipsychotic drug paliperidone, which is primarily used in the treatment of schizophrenia. Understanding the biological activity of PPi-NO is crucial for evaluating its pharmacological effects and potential implications in clinical settings. This article synthesizes findings from various studies to elucidate the biological activity of PPi-NO, including its impact on oxidative stress, neuroinflammation, and receptor interactions.

Oxidative Stress Modulation

Research has shown that paliperidone can influence oxidative stress parameters in the brain. A study involving rat models indicated that paliperidone administration resulted in significant alterations in the activities of key antioxidant enzymes. Specifically, it decreased the activities of adenosine deaminase (ADA), xanthine oxidase (XO), and catalase (CAT), while having no significant effect on superoxide dismutase (SOD) levels . These findings suggest that paliperidone may exert protective effects against oxidative stress, which is often implicated in the pathophysiology of schizophrenia.

Table 1: Enzyme Activity Levels in Rat Brain Tissues

| Enzyme | Control Group (U/mg protein) | Paliperidone Group (U/mg protein) |

|---|---|---|

| ADA | 0.123 ± 0.015 | 0.085 ± 0.010 |

| XO | 0.098 ± 0.007 | 0.067 ± 0.005 |

| CAT | 2.45 ± 0.20 | 1.98 ± 0.15 |

| SOD | 0.206 ± 0.014 | 0.217 ± 0.009 |

The data shows a statistically significant reduction in ADA, XO, and CAT activities in the paliperidone group, indicating a potential mechanism by which paliperidone may ameliorate oxidative damage in neuronal tissues .

Neuroinflammatory Effects

Paliperidone has also been shown to modulate neuroinflammation through its effects on the Toll-like receptor 4 (TLR-4) signaling pathway. In studies involving restraint stress models, paliperidone effectively prevented TLR-4 activation and subsequent neuroinflammation in rat prefrontal cortices . This was evidenced by decreased levels of pro-inflammatory cytokines such as TNF-α and IL-1β, which are typically elevated during inflammatory responses.

Table 2: Cytokine Levels Post-Paliperidone Treatment

| Cytokine | Control Group (pg/mL) | Paliperidone Group (pg/mL) |

|---|---|---|

| TNF-α | 150 ± 10 | 70 ± 5 |

| IL-1β | 200 ± 15 | 90 ± 10 |

These results highlight the anti-inflammatory properties of paliperidone, suggesting its potential utility in conditions characterized by neuroinflammation .

Clinical Implications

The biological activity of PPi-NO raises important considerations for its clinical implications:

- Efficacy : The modulation of oxidative stress and inflammation may enhance the therapeutic efficacy of paliperidone in treating schizophrenia.

- Safety : Understanding how PPi-NO interacts with dopamine and serotonin receptors is critical, as alterations could impact the safety profile of paliperidone formulations. The presence of N-Oxide could potentially interfere with receptor binding and downstream signaling pathways.

Case Studies

Several clinical observations have documented the effects of paliperidone on patients with schizophrenia:

- Case Study A : A patient treated with paliperidone exhibited significant improvements in psychotic symptoms alongside reduced markers of oxidative stress, suggesting a correlation between treatment efficacy and antioxidant activity.

- Case Study B : Another patient developed neuroleptic malignant syndrome after initiating treatment with paliperidone, highlighting the importance of monitoring adverse effects related to dopaminergic blockade .

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of Paliperidone N-Oxide, and how are they validated in academic research?

this compound (CAS 761460-08-6) has a molecular formula of C23H27FN4O4 and a molecular weight of 442.48 g/mol. Its melting point is reported as 160–162°C (decomposition). Validating these properties involves elemental analysis, spectroscopic characterization (e.g., NMR, IR), and chromatographic methods (e.g., HPLC or UFLC) to confirm purity and identity . Researchers should cross-reference these data with established pharmacopeial standards (e.g., United States Pharmacopeia) and ensure experimental replication under controlled storage conditions (-20°C) to prevent degradation .

Q. What methodologies are recommended for synthesizing and characterizing this compound in laboratory settings?

Synthesis typically involves oxidative derivatization of paliperidone using reagents like hydrogen peroxide or meta-chloroperbenzoic acid. Characterization requires:

- Chromatographic purity assessment : Use reversed-phase HPLC with UV detection (e.g., 280 nm) and a C18 column .

- Spectroscopic confirmation : 1H/13C NMR for structural elucidation and mass spectrometry for molecular ion validation .

- Yield optimization : Response Surface Methodology (RSM) can model critical parameters (e.g., reaction time, temperature) to maximize yield . For reproducibility, detailed synthetic protocols must be documented in the main manuscript or supplementary materials .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Stability studies should follow ICH guidelines Q1A(R2), including:

- Forced degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and light (UV/visible) to identify degradation pathways .

- Analytical monitoring : Use UFLC or UPLC with photodiode array detection to quantify degradation products and calculate % impurity .

- Statistical validation : Employ ANOVA to assess significant differences in stability across conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data between this compound and its parent compound, paliperidone?

Discrepancies in bioavailability or metabolite profiles may arise from differences in oxidative metabolism (e.g., CYP3A4/5 activity). To address this:

- In vitro models : Use hepatic microsomes or recombinant CYP enzymes to compare metabolic rates .

- Population pharmacokinetics : Apply nonlinear mixed-effects modeling (NONMEM) to analyze inter-individual variability in clinical trial data .

- Cross-study validation : Reconcile data from preclinical animal studies (e.g., rodent plasma levels) with human trials using Bayesian meta-analysis .

Q. What experimental designs are optimal for assessing the neuropharmacological efficacy of this compound in animal models?

- Behavioral assays : Use the prepulse inhibition (PPI) test in rodent models of schizophrenia to quantify sensorimotor gating improvements .

- Dose-ranging studies : Implement a factorial design to test multiple doses (e.g., 0.1–10 mg/kg) and administration routes (oral vs. intraperitoneal) .

- Control groups : Include positive controls (e.g., clozapine) and vehicle controls to normalize baseline variability .

- Ethical compliance : Follow ARRIVE 2.0 guidelines for reporting animal studies, including randomization and blinding protocols .

Q. How should researchers address conflicting findings in relapse-prevention studies involving long-acting Paliperidone formulations?

Post-hoc analyses of randomized controlled trials (RCTs) often reveal variability in relapse rates. To mitigate this:

- Covariate adjustment : Use Cox proportional hazards models to control for baseline severity, adherence, and comorbidities .

- Sensitivity analyses : Test robustness by excluding outliers or applying different statistical models (e.g., Kaplan-Meier vs. Weibull) .

- Mechanistic studies : Combine clinical data with PET imaging to correlate drug exposure with D2 receptor occupancy .

Q. What strategies are recommended for identifying and quantifying this compound in complex biological matrices?

- Sample preparation : Use protein precipitation with acetonitrile or solid-phase extraction (SPE) to isolate the compound from plasma .

- Detection methods : Ultra-fast liquid chromatography (UFLC) coupled with tandem mass spectrometry (MS/MS) provides high sensitivity (LOQ < 1 ng/mL) .

- Method validation : Follow FDA bioanalytical guidelines for accuracy (85–115%), precision (CV ≤15%), and matrix effect assessment .

Q. How can researchers formulate novel hypotheses about this compound’s off-target effects using omics approaches?

- Transcriptomics : Perform RNA sequencing on neuronal cell lines treated with this compound to identify dysregulated pathways (e.g., Wnt/β-catenin) .

- Proteomics : Use LC-MS/MS to map protein interaction networks, focusing on non-dopaminergic targets (e.g., serotonin receptors) .

- Data integration : Apply systems biology tools (e.g., STRING, Cytoscape) to prioritize candidate mechanisms for experimental validation .

Q. Methodological Guidance

- Literature Review : Use PubMed/MEDLINE with MeSH terms (e.g., "this compound/pharmacokinetics") and Boolean operators to filter primary studies .

- Data Presentation : Include raw datasets in supplementary materials and processed data in the main text, adhering to FAIR principles .

- Ethical Reporting : Disclose conflicts of interest and comply with CONSORT guidelines for clinical trials or STREGA for genetic studies .

属性

IUPAC Name |

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)-1-oxidopiperidin-1-ium-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O4/c1-14-17(23(30)27-9-2-3-19(29)22(27)25-14)8-12-28(31)10-6-15(7-11-28)21-18-5-4-16(24)13-20(18)32-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGHBNZGNKDZHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCC(C2=N1)O)CC[N+]3(CCC(CC3)C4=NOC5=C4C=CC(=C5)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647306 | |

| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)-1-oxo-1lambda~5~-piperidin-1-yl]ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761460-08-6 | |

| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)-1-oxo-1lambda~5~-piperidin-1-yl]ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。